3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione
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Overview
Description
3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound belonging to the thiadiazine family This compound is characterized by a thiadiazinane ring, which consists of three carbon atoms, two nitrogen atoms, and one sulfur atom
Preparation Methods
The synthesis of 3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione typically involves the formation of a dithiocarbamate intermediate. The most common synthetic route includes the following steps :
Formation of Dithiocarbamate Salt: Primary amines react with carbon disulfide in an aqueous medium to form dithiocarbamic acid, which is then converted to its salt derivative in the presence of a base.
Cyclization: The dithiocarbamate salt undergoes nucleophilic addition with formaldehyde and a second primary amine, leading to the formation of the thiadiazinane ring through an intramolecular cyclization reaction.
Industrial production methods may involve solid-phase synthesis protocols, where the dithiocarbamate intermediate is anchored to a resin and subsequently cyclized to form the desired thiadiazinane-2-thione compound .
Chemical Reactions Analysis
3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiadiazinane-2-thione to its corresponding thiadiazine derivative.
Substitution: The benzyl and propyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits antiprotozoal, antimicrobial, and antifungal properties, making it a potential candidate for drug development.
Biological Research: It is used in the study of enzyme inhibition and as a scaffold for designing enzyme inhibitors.
Industrial Applications: The compound is used in the synthesis of biocides and other industrial chemicals due to its reactivity and stability
Mechanism of Action
The mechanism of action of 3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione involves its interaction with biological targets, such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. The molecular pathways involved in its action include inhibition of microbial growth and interference with metabolic pathways .
Comparison with Similar Compounds
3-Benzyl-5-propyl-1,3,5-thiadiazinane-2-thione can be compared with other similar compounds, such as:
3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione: This compound has similar structural features but differs in the alkyl group attached to the thiadiazinane ring.
3,5-Dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: This compound has methyl groups instead of benzyl and propyl groups, leading to different chemical properties and biological activities.
3-Benzyl-5-carboxyethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: This compound has a carboxyethyl group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
93429-26-6 |
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Molecular Formula |
C13H18N2S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-benzyl-5-propyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C13H18N2S2/c1-2-8-14-10-15(13(16)17-11-14)9-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
InChI Key |
YKNNCHCPZPMAKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CN(C(=S)SC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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